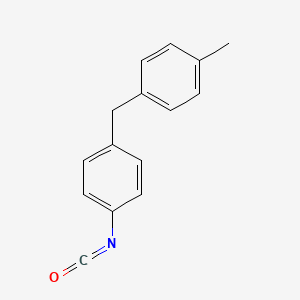

4-Isocyanato-4'-methyldiphenylmethane

Cat. No. B1262231

M. Wt: 223.27 g/mol

InChI Key: UZOVYGYOLBIAJR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05371010

Procedure details

To the Iscove's Modified Dulbecco's Medium is added sodium bicarbonate (0.6%), Modified Eagles Medium Non-Essential Amino Acid Solution (200 μM), sodium pyruvate (2.0 mM) , L-glutamine (4 mM) and antibiotics as required (in the following experiments Penicillin/Streptomycin (200 U/ml each)).

[Compound]

Name

Amino Acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

sodium pyruvate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Penicillin Streptomycin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:4])(O)[O-].[Na+].[C:6]([O-])(=O)[C:7]([CH3:9])=O.[Na+].N[C@H](C(O)=O)CCC(=O)N.[CH3:23][C:24]1([CH3:45])S[C@@H]2[C@H](NC(CC3C=CC=CC=3)=O)C(=O)N2[C@H:25]1[C:42]([O-])=O.[K+].C[C@@H]1O[C@@H](O[C@H:54]2[C@H:59](O)[C@@H:58](O)[C@H:57]([NH:62]C(N)=N)[C@@H:56](O)[C@@H:55]2NC(N)=N)[C@H](O[C@@H]2O[C@@H](CO)[C@H](O)[C@@H](O)[C@@H]2NC)[C@@]1(O)C=O>>[CH3:9][C:7]1[CH:6]=[CH:23][C:24]([CH2:45][C:54]2[CH:55]=[CH:56][C:57]([N:62]=[C:1]=[O:4])=[CH:58][CH:59]=2)=[CH:25][CH:42]=1 |f:0.1,2.3,5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

[Compound]

|

Name

|

Amino Acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

sodium pyruvate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)C)(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H](CCC(N)=O)C(=O)O

|

Step Two

|

Name

|

Penicillin Streptomycin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC=3C=CC=CC3)C(=O)[O-])C.[K+].C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)NC(=N)N)O)NC(=N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1=CC=C(C=C1)CC2=CC=C(C=C2)N=C=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |